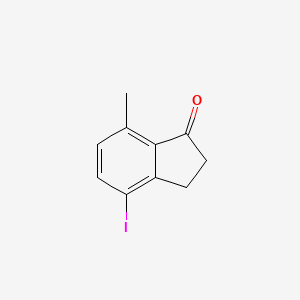

4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Description

4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring with a ketone group. The presence of an iodine atom and a methyl group on the indenone structure makes this compound unique and potentially useful in various chemical applications.

Properties

Molecular Formula |

C10H9IO |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

4-iodo-7-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |

InChI Key |

KHTBJPUQKSNPLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)I)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the iodination of 7-methyl-2,3-dihydro-1H-inden-1-one. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran at low temperatures.

Major Products

Substitution: Formation of 4-substituted-7-methyl-2,3-dihydro-1H-inden-1-one derivatives.

Oxidation: Formation of this compound carboxylic acid or corresponding ketones.

Reduction: Formation of 4-iodo-7-methyl-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a bromine atom instead of iodine.

4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a chlorine atom instead of iodine.

4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and research.

Biological Activity

4-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is a compound belonging to the indanone class, characterized by its unique structure and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C10H9IO |

| Molecular Weight | 284.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Synthesis

The synthesis of this compound typically involves the iodination of 7-methylindanone. The reaction conditions often include the use of iodine in the presence of a suitable solvent such as dichloromethane or acetic acid under reflux conditions. The following steps outline a general synthetic route:

- Starting Material : 7-Methylindanone.

- Reagents : Iodine (I₂), Acetic acid (CH₃COOH).

- Procedure : Mix the starting material with iodine in acetic acid and heat to reflux for several hours.

- Isolation : The product is isolated through recrystallization from an appropriate solvent.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |

|---|---|---|

| 4-Iodo derivative | 0.025 | 0.019 |

| Related indanones | Varies (0.0039 - 0.025) | Varies (0.0048 - 0.039) |

Anticancer Activity

Research into the anticancer effects of indanone derivatives suggests that they may inhibit cell proliferation in various cancer cell lines. For example, studies indicate that certain indanones can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Anticancer Activity : A study published in MDPI examined the effects of various indanone derivatives on cancer cell lines, reporting IC50 values ranging from 14.8 to 18.6 nM for specific derivatives against acetylcholinesterase inhibition.

- Antimicrobial Screening : Another study analyzed a series of synthesized indanones for their antimicrobial properties, revealing that modifications at specific positions significantly enhanced their efficacy against pathogenic bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.